Dihomo-gamma-linolenic acid is classified as a 20-carbon omega-6 polyunsaturated fatty acid. It is derived from gamma-linolenic acid, which is obtained from various plant oils, including borage oil, blackcurrant seed oil, and evening primrose oil. It serves as a precursor to arachidonic acid and is involved in the biosynthesis of several bioactive lipid mediators, including prostaglandins and leukotrienes .
In mammals, dihomo-gamma-linolenic acid is synthesized from gamma-linolenic acid through the action of the enzyme delta-6 desaturase, which introduces a double bond into the fatty acid chain. Following this step, dihomo-gamma-linolenic acid can be further desaturated by delta-5 desaturase to form arachidonic acid. The conversion process involves the following key steps:
Recent studies have explored the biotechnological production of dihomo-gamma-linolenic acid using genetically modified strains of fungi like Aspergillus oryzae. By overexpressing specific desaturase and elongase genes, researchers have optimized fermentation conditions to enhance yields. Key parameters include:
Dihomo-gamma-linolenic acid has the chemical formula and features a long carbon chain with three double bonds located at positions 8, 11, and 14. Its molecular weight is approximately 306.48 g/mol . The structural representation can be described as follows:
The spatial arrangement of these double bonds contributes to its biochemical properties and interactions within cellular membranes.
Dihomo-gamma-linolenic acid participates in various metabolic pathways through enzymatic reactions:
These reactions highlight its dual role in promoting anti-inflammatory pathways while also serving as a precursor for pro-inflammatory mediators.
Dihomo-gamma-linolenic acid exerts its biological effects primarily through its metabolites:
The balance between dihomo-gamma-linolenic acid and arachidonic acid levels in tissues is critical for maintaining homeostasis in inflammatory responses.
Dihomo-gamma-linolenic acid exhibits several notable physical and chemical properties:
These properties influence its stability, storage conditions, and usability in various applications.
Dihomo-gamma-linolenic acid has several scientific applications:
Dihomo-γ-linolenic acid (DGLA; 20:3n-6) biosynthesis initiates with the conversion of the essential fatty acid linoleic acid (LA; 18:2n-6) to γ-linolenic acid (GLA; 18:3n-6) via the rate-limiting enzyme Δ6-desaturase (encoded by the FADS2 gene). This enzymatic step exhibits significant interspecies and interindividual variability due to its susceptibility to metabolic inhibition. In mammals, GLA undergoes rapid elongation by the microsomal elongation enzyme ELOVL5 (fatty acid elongase 5) to form DGLA. This elongation reaction is highly efficient, exhibiting minimal metabolic constraints compared to the preceding desaturation step [1] [2] [8].
Key regulatory factors influencing DGLA synthesis include:
Consequently, dietary GLA supplementation (e.g., from borage, evening primrose, or blackcurrant seed oils) effectively bypasses the rate-limiting Δ6-desaturation step, leading to a pronounced increase in serum and tissue DGLA levels. Studies consistently demonstrate that GLA administration significantly elevates DGLA concentrations in plasma phospholipids and cellular membranes [4] [7].
Table 1: Impact of GLA Supplementation on Circulating DGLA Levels in Human Studies
Study Population | GLA Source & Daily Dose | Duration | Increase in DGLA | Reference Source |
---|---|---|---|---|
Healthy Adults | Borage Oil (1.4g GLA) | 12 weeks | ↑ ~200% in Plasma Phospholipids | [7] |
Mild Asthmatic Adults | Borage Oil (2.0g GLA) | 12 months | ↑ Significant in Neutrophil Phospholipids | [7] |
Rheumatoid Arthritis | Evening Primrose Oil (540mg GLA) | 6 months | ↑ Measurable in Serum Lipids | [7] |
The metabolic fate of DGLA is primarily determined by the activity of Δ5-desaturase (encoded by the FADS1 gene), which converts DGLA to arachidonic acid (ARA; 20:4n-6). This step is inherently constrained by the relatively low activity and affinity of Δ5-desaturase for its DGLA substrate in humans and rodents compared to the efficiency of the elongation step converting GLA to DGLA [1] [3] [5].
Critical aspects governing the DGLA-to-ARA flux include:
Table 2: Impact of Key FADS Gene Polymorphisms on Desaturase Activity and PUFA Profiles
Polymorphism (SNP) | Gene | Minor Allele Effect | Impact on PUFA Metabolism | Associated Phenotype |
---|---|---|---|---|
rs174537 | FADS1 | Reduced Δ5-desaturase activity (↑ DGLA, ↓ ARA) | ↓ Conversion of DGLA → ARA; ↑ DGLA accumulation | Altered inflammatory potential |
rs174546 | FADS1 | Reduced Δ5-desaturase activity | ↓ ARA synthesis; Altered DGLA/ARA ratio | Cardiovascular disease markers |
rs3834458 | FADS2 | Reduced Δ6-desaturase activity (↓ GLA, ↓ DGLA, ↓ ARA) | ↓ Conversion of LA → GLA; Overall ↓ n-6 LC-PUFA synthesis | Atopic dermatitis risk, Metabolic |
The interplay between genetic predisposition, dietary fatty acid intake, and health status creates a complex regulatory network determining the DGLA/ARA ratio, a crucial factor influencing cellular eicosanoid balance.
Accumulation of DGLA within cells exerts significant inhibitory effects on the synthesis and action of ARA and its pro-inflammatory metabolites through several competitive mechanisms:
Table 3: Competitive Interactions and Biological Effects of DGLA vs. ARA Metabolites
Target/Pathway | DGLA Effect | ARA Effect | Net Biological Consequence of DGLA Accumulation |
---|---|---|---|
Δ5-Desaturase | Competitive substrate & product inhibition | Substrate | ↓ ARA Synthesis |
COX-1/COX-2 | ↑ Synthesis of 1-series PGs (e.g., PGE~1~) | ↑ Synthesis of 2-series PGs (e.g., PGE~2~) | ↑ Vasodilation, ↓ Platelet Aggregation, ↓ Inflammation |
15-Lipoxygenase (15-LOX) | ↑ Synthesis of 15-HETrE | ↑ Synthesis of 15-HETE | ↓ Neutrophil Chemotaxis, ↓ LTB~4~ Synthesis, ↓ VSMC Proliferation |
Phospholipase A~2~ (PLA~2~) | Competes for release from membranes | Released substrate for eicosanoid synthesis | ↓ Availability of ARA for eicosanoid production |
Eicosanoid Receptors (e.g., EP, IP) | PGE~1~ activates IP, EP2, EP4 → ↑ cAMP | PGE~2~ activates EP1, EP3 → ↑ Ca^2+^, ↓ cAMP | ↑ Anti-inflammatory, Anti-proliferative Signaling |
Therefore, DGLA accumulation acts as a metabolic counter-regulator to ARA-driven pro-inflammatory and pro-thrombotic pathways. By inhibiting ARA synthesis, reducing ARA release, diverting oxidative metabolism towards less inflammatory or anti-inflammatory eicosanoids (PGE~1~, 15-HETrE), and promoting beneficial receptor signaling, DGLA shifts the overall eicosanoid balance towards resolution and homeostasis. The DGLA/ARA ratio within cellular phospholipids emerges as a critical biochemical indicator of this balance, with higher ratios generally associated with attenuated inflammatory responses in experimental models [1] [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7